Pyrrolo[2,3-d]pyrimidine derivative 27
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Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 27 is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its structural similarity to purines, making it a valuable scaffold for drug development. Pyrrolo[2,3-d]pyrimidine derivatives have shown potential in various therapeutic areas, including anticancer, antidiabetic, and anti-inflammatory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivative 27 typically involves multi-step reactions. One common method includes the use of microwave-assisted reactions, which have been shown to be efficient and robust. For instance, the synthesis may start with the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of copper chloride and 6-methylpicolinic acid as a catalytic system. Sodium iodide is often used as an additive to activate the electrophile .
Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production process by providing better control over reaction conditions and reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivative 27 undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxone, dimethylformamide, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Copper chloride, 6-methylpicolinic acid, sodium iodide, dimethyl sulfoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 27 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the activity of various proteins involved in inflammatory and metabolic pathways .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivative 27 can be compared with other similar compounds, such as:
Tubercidin: An antibiotic with a pyrrolo[2,3-d]pyrimidine scaffold that exhibits antitubercular activity.
Toyocamycin: Another antibiotic with a similar structure, known for its anticancer properties.
Sangivamycin: A pyrrolo[2,3-d]pyrimidine derivative with antiviral and anticancer activities.
Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic areas. Its ability to inhibit multiple targets and pathways makes it a versatile compound for drug development .
Properties
Molecular Formula |
C27H25FN6O2 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
5-[4-[2-fluoro-3-[(2-methylpyrimidin-5-yl)methoxy]phenoxy]phenyl]-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H25FN6O2/c1-16(2)34-13-21(24-26(29)32-15-33-27(24)34)19-7-9-20(10-8-19)36-23-6-4-5-22(25(23)28)35-14-18-11-30-17(3)31-12-18/h4-13,15-16H,14H2,1-3H3,(H2,29,32,33) |
InChI Key |
HVHZPWHNJSXHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)COC2=C(C(=CC=C2)OC3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C(C)C)F |
Origin of Product |
United States |
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